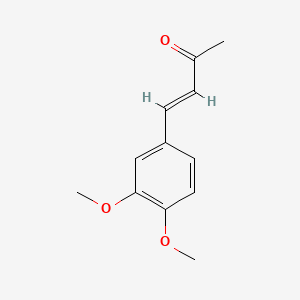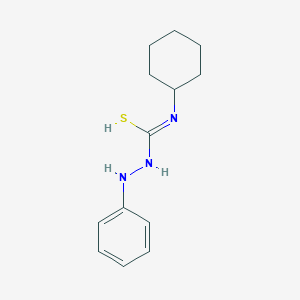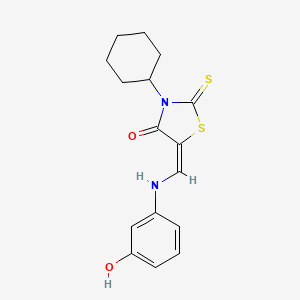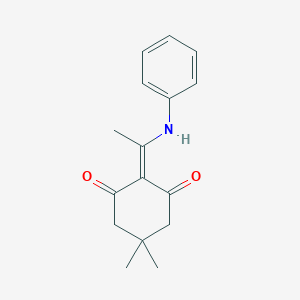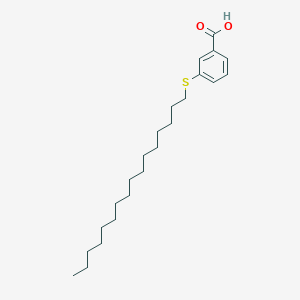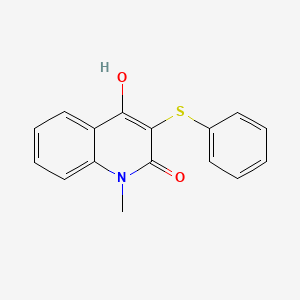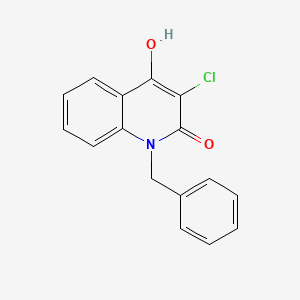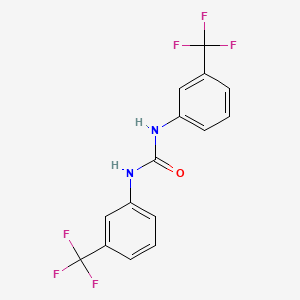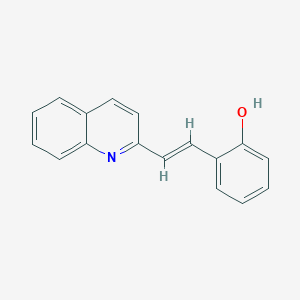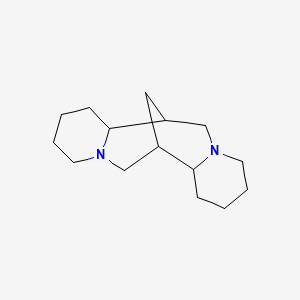
4-Nitrophenyl nicotinate
Overview
Description
4-Nitrophenyl nicotinate is a useful research compound. Its molecular formula is C12H8N2O4 and its molecular weight is 244.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Kinetic Studies and Reaction Mechanisms : Kim, Shin, and Um (2014) conducted a kinetic study on nucleophilic substitution reactions of 4-nitrophenyl nicotinate with cyclic secondary amines, focusing on factors influencing reactivity and the reaction mechanism (Kim, Shin, & Um, 2014).
Pharmaceutical Production : Yang et al. (2018) demonstrated the use of this compound in the catalytic hydrogenation of functionalized active pharmaceutical ingredients (APIs) in a micro-packed bed reactor, emphasizing advancements in flow-chemistry for pharmaceutical manufacturing (Yang et al., 2018).
Catalysis and Inhibition in Organic Reactions : Choi, Hong, and Um (2011) reported on the catalysis and inhibition in nucleophilic substitution reactions of this compound with alkali metal ethoxides, providing insights into the electrophilicity of the carbonyl carbon atom (Choi, Hong, & Um, 2011).
Chemical Analysis and Quantitation Methods : Almási, Fischer, and Perjési (2006) developed an ion-pair HPLC method for the simultaneous quantitation of 4-nitrophenol and its conjugates, a technique important for studying drug metabolism (Almási, Fischer, & Perjési, 2006).
Protein Crosslinking and Affinity Labeling : Jelenc, Cantor, and Simon (1978) explored 4-nitrophenyl ethers, including this compound, as high-yield photoreagents for protein crosslinking and affinity labeling (Jelenc, Cantor, & Simon, 1978).
Surface Modification and Grafting Techniques : Adenier et al. (2005) described the spontaneous grafting of 4-nitrophenyl groups on carbon or metallic surfaces without electrochemical induction, a significant development in surface chemistry (Adenier et al., 2005).
Fluorescent Probes for Medical Research : Feng et al. (2016) developed a novel off-on fluorescent probe using a 4-nitroimidazole-3-hydroxyflavone conjugate for selective detection of hypoxia in tumor cells, highlighting its potential in biomedical research (Feng et al., 2016).
Inducers of Apoptosis in Cancer Research : Cai et al. (2003) identified N-phenyl nicotinamides as potent inducers of apoptosis, a critical discovery for cancer treatment research (Cai et al., 2003).
Raman Spectroscopy in Surface Chemistry : Liu and McCreery (1995) used Raman spectroscopy to study reactions of nitrophenyl groups covalently bonded to glassy carbon, providing insights into the behavior of 4-nitrophenyl-modified surfaces (Liu & McCreery, 1995).
Environmental Remediation : Hunge et al. (2021) employed nickel cobaltite as an active electrode material for 4-nitrophenol reduction, contributing to wastewater treatment technologies (Hunge et al., 2021).
properties
IUPAC Name |
(4-nitrophenyl) pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4/c15-12(9-2-1-7-13-8-9)18-11-5-3-10(4-6-11)14(16)17/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRFXCDOSNZVQAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


